5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolopyrimidine core with a bromine atom at the 5-position and a piperidine ring at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as pyrimidine derivatives and pyrrole.
Piperidine Substitution: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the brominated pyrrolopyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents like hydrogen peroxide or potassium permanganate.
Reducing Agents: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Catalysts: Coupling reactions often require palladium-based catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted pyrrolopyrimidines, while coupling reactions produce biaryl derivatives.
Scientific Research Applications
5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and neurology.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe cellular pathways and mechanisms.
Industrial Applications: The compound’s derivatives are investigated for their potential use in agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are subject to ongoing research and may vary based on the specific application.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar in structure but with a piperazine ring instead of piperidine.
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one: Contains a chromeno-pyrimidine core with a piperidine substituent.
2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxide: Features a pyrimidine core with piperidine and amino groups.
Uniqueness
5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both a bromine atom and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
5-bromo-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4/c12-8-6-13-10-9(8)11(15-7-14-10)16-4-2-1-3-5-16/h6-7H,1-5H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPNLCQNUOJMHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C(=CN3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857491 |
Source
|
Record name | 5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260838-15-0 |
Source
|
Record name | 5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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